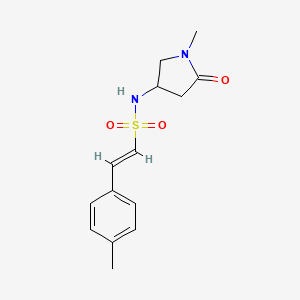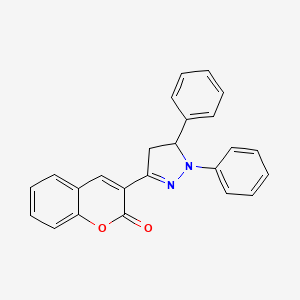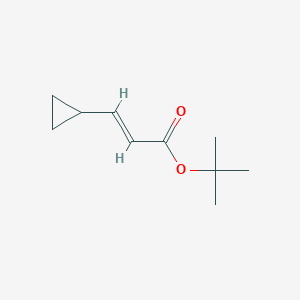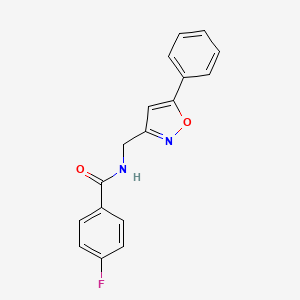![molecular formula C15H18N4O2S B2631914 2-Phenoxy-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]propan-1-one CAS No. 2097913-03-4](/img/structure/B2631914.png)
2-Phenoxy-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenoxy-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]propan-1-one, also known as TDZD-8, is a synthetic small molecule compound that has been extensively studied for its potential therapeutic applications in various diseases. TDZD-8 has been found to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for drug development.
Aplicaciones Científicas De Investigación
Synthesis and Biomedical Applications
A novel approach in the synthesis of heterocyclic compounds, including those based on the thiadiazole ring, involves the use of fatty acids for the generation of nonionic surfactants containing piperazine and thiadiazole structures. These synthesized compounds have been evaluated for antimicrobial activities against various bacterial and fungal strains. The physico-chemical and surface properties, as well as the biodegradability of these non-ionic surfactants, were assessed, highlighting their potential in biomedical applications (Abdelmajeid, Amine, & Hassan, 2017).
Heterocyclic Compounds for Anticancer Activity
In another study, the design and synthesis of heterocyclic compounds incorporating the piperazine unit, specifically targeting bone cancer, were explored. The synthesized compound demonstrated significant anticancer activity against human bone cancer cell lines, with molecular docking studies suggesting potential mechanisms of action (Lv et al., 2019).
Antibacterial and Antileishmanial Activities
The synthesis of 1,3,4-thiadiazole amide derivatives containing piperazine has shown promising results in the context of antibacterial and antileishmanial activities. These compounds were found to inhibit the growth of specific bacterial strains and Leishmania major, showcasing the potential of thiadiazole derivatives in treating infectious diseases (Xia, 2015; Tahghighi et al., 2011).
Antidepressant and Antianxiety Activities
Investigations into the antidepressant and antianxiety activities of novel compounds containing the thiadiazole and piperazine units have been conducted. These studies have shown that certain derivatives can significantly reduce immobility times in animal models, indicating their potential as therapeutic agents for mental health disorders (Kumar et al., 2017).
Mecanismo De Acción
Target of Action
Similar 1,3,4-thiadiazole derivatives have been reported to exhibit antimicrobial and antifungal activities , suggesting that they may target enzymes or proteins essential for the growth and survival of these microorganisms.
Mode of Action
It’s worth noting that 1,3,4-thiadiazole derivatives have been found to disrupt processes related to dna replication , which could potentially inhibit the replication of both bacterial and cancer cells .
Biochemical Pathways
Similar compounds have been found to inhibit ergosterol biosynthesis, probably interacting with the fungal 14-α-sterol demethylase . Ergosterol is a critical component of fungal cell membranes, and its disruption can lead to cell death .
Pharmacokinetics
Theoretical adme predictions were calculated for similar 1,3,4-thiadiazole derivatives .
Result of Action
Similar 1,3,4-thiadiazole derivatives have shown potent antimicrobial and antifungal activities .
Action Environment
The effectiveness of similar compounds can be influenced by factors such as ph, temperature, and the presence of other substances .
Análisis Bioquímico
Biochemical Properties
It is known that 1,3,4-thiadiazole derivatives, to which this compound belongs, have the ability to disrupt processes related to DNA replication . This allows them to inhibit the replication of both bacterial and cancer cells
Cellular Effects
It is known that 1,3,4-thiadiazole derivatives can have significant effects on various types of cells and cellular processes . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that 1,3,4-thiadiazole derivatives can exert their effects at the molecular level through various mechanisms . These can include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
It is known that the effects of 1,3,4-thiadiazole derivatives can change over time in laboratory settings . This can include information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies
Dosage Effects in Animal Models
It is known that the effects of 1,3,4-thiadiazole derivatives can vary with different dosages in animal models . This can include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses
Metabolic Pathways
It is known that 1,3,4-thiadiazole derivatives can be involved in various metabolic pathways . This can include any enzymes or cofactors that they interact with, as well as any effects on metabolic flux or metabolite levels
Transport and Distribution
It is known that 1,3,4-thiadiazole derivatives can interact with various transporters or binding proteins . They can also have effects on their localization or accumulation
Subcellular Localization
It is known that 1,3,4-thiadiazole derivatives can be directed to specific compartments or organelles . This can include any targeting signals or post-translational modifications
Propiedades
IUPAC Name |
2-phenoxy-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2S/c1-12(21-13-5-3-2-4-6-13)15(20)19-9-7-18(8-10-19)14-11-16-22-17-14/h2-6,11-12H,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSIZTOGATHAQLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)C2=NSN=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-chlorophenyl)[4-(3,5-dichlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2631834.png)

![Ethyl 8-(1,3-benzoxazol-2-yl)-5-bromo-2-methyl-7-oxofuro[3,2-f]chromene-1-carboxylate](/img/structure/B2631837.png)

![4-{[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(3-phenylpropanoyl)piperidine](/img/structure/B2631839.png)
![(E)-3-[4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-(3,5-dichlorophenyl)prop-2-enamide](/img/structure/B2631840.png)




![(3,4-difluorophenyl)((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2631852.png)


